![molecular formula C23H21N3O2S B2813307 N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide CAS No. 1351644-81-9](/img/structure/B2813307.png)
N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide
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Overview
Description
N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide is a useful research compound. Its molecular formula is C23H21N3O2S and its molecular weight is 403.5. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research has highlighted the synthesis and evaluation of benzothiazole derivatives, including compounds structurally related to N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide, for their potential antitumor activity. For example, a study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives that were screened for antitumor activity against human tumor cell lines, with some compounds showing considerable anticancer activity (L. Yurttaş, Funda Tay, Ş. Demirayak, 2015).
Anti-inflammatory and Antioxidant Properties
Another study focused on the synthesis of N-(1,3-benzothiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamide derivatives to evaluate their anti-inflammatory and antioxidant activities. Several compounds exhibited good antioxidant and anti-inflammatory activities, suggesting their potential in treating related disorders (Satish Koppireddi et al., 2013).
Antimicrobial Effects
Further investigations into the antimicrobial potential of benzothiazole derivatives have been conducted. A study synthesized and evaluated the antibacterial, antifungal, and antiviral activities of benzothiazole derivatives bearing a 1,3,4-thiadiazole moiety. These compounds showed promising antiviral and antibacterial activities against specific strains, suggesting their utility in developing new antimicrobial agents (Xu Tang et al., 2019).
Photophysical Properties
Research into the photophysical properties of amide hydrogen-bonded N-(benzo[d]thiazol-2-yl) acetamide crystals revealed insights into their hydrogen bonding interactions and potential applications in material science (Umamahesh Balijapalli et al., 2017).
Mechanism of Action
Target of Action
Benzothiazole derivatives have been studied for their anti-tubercular activity . They have been found to exhibit inhibitory effects against M. tuberculosis .
Mode of Action
Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the pathogen’s activity . The structure-activity relationships of these derivatives have been studied, and molecular docking studies have been conducted against the target DprE1 .
Biochemical Pathways
It is known that benzothiazole derivatives can affect various pathways inM. tuberculosis, leading to its inhibition .
Pharmacokinetics
The pharmacokinetics of benzothiazole derivatives are an area of active research .
Result of Action
Benzothiazole derivatives have been found to exhibit better inhibition potency againstM. tuberculosis compared to standard reference drugs .
Action Environment
The environmental conditions can significantly impact the effectiveness of benzothiazole derivatives .
properties
IUPAC Name |
2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-(2-phenylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S/c1-26(23-25-22-19(28-2)13-8-14-20(22)29-23)15-21(27)24-18-12-7-6-11-17(18)16-9-4-3-5-10-16/h3-14H,15H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTWAZWDCOBUCLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC=CC=C1C2=CC=CC=C2)C3=NC4=C(C=CC=C4S3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([1,1'-biphenyl]-2-yl)-2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)acetamide |
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